molecular formula C10H10ClF3O B13979558 2-Ethoxy-5-(trifluoromethyl)benzyl chloride

2-Ethoxy-5-(trifluoromethyl)benzyl chloride

Cat. No.: B13979558
M. Wt: 238.63 g/mol
InChI Key: PLRWQBAEDYCIKJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-(trifluoromethyl)benzene and chloromethylating agents.

    Chloromethylation: The chloromethylation reaction is carried out using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

    Reaction Conditions: The reaction is performed at temperatures ranging from 0°C to 50°C, depending on the reactivity of the starting materials and the desired yield.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and persistence in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene
  • 2-(Chloromethyl)-1-ethoxy-4-fluorobenzene
  • 2-(Bromomethyl)-1-ethoxy-4-(trifluoromethyl)benzene

Uniqueness

2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

2-(chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10ClF3O/c1-2-15-9-4-3-8(10(12,13)14)5-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

PLRWQBAEDYCIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)CCl

Origin of Product

United States

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